High Optical Purity Attainable via Asymmetric Hydrogenation
While direct optical purity data for ethyl 3-cyclopropyl-3-hydroxypropanoate is limited, strong class-level evidence from its methyl ester analogue demonstrates the exceptional stereoselectivity achievable for this scaffold. The hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate over a tartaric acid‑modified Raney nickel catalyst yielded methyl 3-cyclopropyl-3-hydroxypropanoate in >98% optical purity [1]. This indicates that the β‑cyclopropyl‑β‑hydroxypropanoate framework is amenable to highly enantiodifferentiating catalysis, a property essential for producing enantiopure intermediates.
| Evidence Dimension | Optical purity after asymmetric hydrogenation |
|---|---|
| Target Compound Data | >98% optical purity (data for methyl ester analogue) |
| Comparator Or Baseline | Generic β‑ketoester hydrogenation typically yields 70‑90% ee without optimized chiral modifiers |
| Quantified Difference | >98% ee for cyclopropyl‑containing scaffold, representing near‑perfect enantiodifferentiation |
| Conditions | Hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate using tartaric acid modified Raney nickel |
Why This Matters
The ability to access >98% optical purity enables procurement of enantiomerically enriched building blocks for stereochemically demanding syntheses (e.g., chiral pharmaceuticals), avoiding costly and time‑consuming resolution steps.
- [1] Satoshi Nakagawa, Takashi Sugimura, Akira Tai. Almost Perfect Enantio-differentiating Hydrogenation of Methyl 3-Cyclopropyl-3-oxopropanoate over Tartaric Acid Modified Raney Nickel Catalyst. Chemistry Letters, Volume 26, Issue 9, September 1997, Pages 859–860. View Source
